N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzothiazole derivative characterized by:
- A 3-(trifluoromethyl)benzamide moiety at position 2, contributing lipophilicity and metabolic stability.
This structure is hypothesized to exhibit enhanced biological activity due to the electron-withdrawing trifluoromethyl group and the polar sulfonyl-morpholine substituent.
Properties
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S2/c20-19(21,22)13-3-1-2-12(10-13)17(26)24-18-23-15-5-4-14(11-16(15)30-18)31(27,28)25-6-8-29-9-7-25/h1-5,10-11H,6-9H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXHXCKXXJRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide Similar compounds have been shown to interact with the p53 protein.
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, which results in apoptosis by accelerating the expression of caspases.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells.
Biological Activity
N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other therapeutic properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a morpholinosulfonyl group, and a trifluoromethylbenzamide unit. This unique combination of functional groups contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antitumor Activity
Recent studies have highlighted the compound's antitumor effects. For instance, compounds with similar benzothiazole structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.85 µM to 6.75 µM, suggesting potent antitumor activity .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | High |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains.
- Research Findings : In vitro tests showed that benzothiazole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the morpholino group enhances solubility and bioavailability, which may contribute to its efficacy .
The proposed mechanism of action for this compound involves interaction with DNA and inhibition of cell proliferation.
- DNA Binding Studies : Similar compounds have shown a tendency to bind within the minor groove of DNA, leading to disruption of replication processes in cancer cells . This interaction is critical for the observed antitumor effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
- SAR Analysis : Modifications to the benzothiazole core and variations in substituents have been shown to significantly affect potency. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances antitumor activity while maintaining selectivity towards cancer cells over normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Position and Nature of Substituents
- Morpholinosulfonyl vs. Halogen/Simple Sulfonyl Groups: describes compounds with halogen (Cl, Br) or unsubstituted phenylsulfonyl groups at the benzothiazole core . These lack the morpholine ring, which reduces solubility and hydrogen-bonding capacity compared to the target compound.
Substituent Effects on Physicochemical Properties
- Melting Points and Yields: Derivatives in (e.g., 3a: 185–189°C; 3b: 142–146°C) exhibit lower melting points than expected for the target compound, likely due to the absence of the rigid sulfonyl-morpholine group . Yields for benzothiazole derivatives (43.5–94% in ) suggest synthetic feasibility, though the target compound’s morpholinosulfonyl group may necessitate specialized coupling steps .
Amide Group Variations
Benzamide vs. Acetamide Derivatives
- Target Compound (Benzamide) vs. Acetamide Analogs ():
- TAK-632 (): Features a cyclopropanecarboxamide group attached to a benzothiazole.
Trifluoromethyl Substitution
- The 3-(trifluoromethyl) group in the target compound is absent in derivatives (e.g., 3a: unsubstituted benzamide; 3c: 3-chloro substitution). Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, which may improve bioavailability compared to chloro or methoxy analogs .
Tautomerism and Spectroscopic Trends
- Tautomeric Behavior :
- Spectroscopic Signatures: IR spectra of hydrazinecarbothioamides (: 1243–1258 cm⁻¹ for C=S) differ from the target compound’s amide C=O stretch (~1660 cm⁻¹). NMR shifts for the morpholinosulfonyl group (e.g., ~3.6 ppm for morpholine protons) would distinguish it from methyl or halogen substituents in analogs .
Computational and Functional Insights
Data Tables
Table 1: Structural and Physical Comparison of Benzothiazole Derivatives
Table 2: Spectroscopic Comparison of Key Groups
Key Findings and Implications
- The morpholinosulfonyl group in the target compound likely enhances solubility and target engagement compared to halogenated or alkylated analogs.
- The 3-(trifluoromethyl)benzamide moiety provides a balance of lipophilicity and stability absent in acetamide or unsubstituted benzamide derivatives.
- Synthetic challenges include optimizing sulfonylation at position 6 and ensuring regioselective amidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
